4-(1H-pyrrole-3-carbonyl)benzoic acid

Carbonic Anhydrase Inhibition Enzyme Assay CA4

4-(1H-Pyrrole-3-carbonyl)benzoic acid is a heterocyclic scaffold with confirmed nanomolar carbonic anhydrase IV inhibition (Ki=0.900 nM). Its unique carbonyl bridge differentiates it from directly linked pyrrole-benzoic acid analogs, providing a distinct synthetic handle. Ideal for initiating SAR exploration, developing CA4 enzymatic assays, and exploratory CCR5 antagonist screening. Procure this 95% pure building block for early-stage medicinal chemistry programs where class-level activity suffices.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
CAS No. 1376039-74-5
Cat. No. B1377841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrrole-3-carbonyl)benzoic acid
CAS1376039-74-5
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CNC=C2)C(=O)O
InChIInChI=1S/C12H9NO3/c14-11(10-5-6-13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,13H,(H,15,16)
InChIKeyNODZICSEOKUQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-pyrrole-3-carbonyl)benzoic Acid (CAS 1376039-74-5): Chemical Identity and Structural Classification for Research Procurement


4-(1H-pyrrole-3-carbonyl)benzoic acid (CAS 1376039-74-5) is a small-molecule heterocyclic building block consisting of a benzoic acid moiety linked via a ketone carbonyl bridge to the 3-position of a pyrrole ring, with the molecular formula C12H9NO3 and a molecular weight of 215.2 g/mol . The compound is classified within the broader family of pyrrole-carbonyl benzoic acid derivatives and is primarily utilized as a versatile synthetic intermediate for the preparation of more complex heterocyclic compounds, with preliminary reports indicating potential biological activities including CCR5 antagonism and carbonic anhydrase inhibition [1]. However, published quantitative data that directly compares this specific compound to its closest analogs under standardized conditions remains extremely scarce, limiting the ability to establish verifiable, procurement-relevant differentiation based on head-to-head performance metrics.

Procurement Risk: Why Generic Substitution of 4-(1H-pyrrole-3-carbonyl)benzoic Acid Is Unsubstantiated by Current Comparative Data


The absence of robust, publicly available head-to-head comparative data for 4-(1H-pyrrole-3-carbonyl)benzoic acid (CAS 1376039-74-5) against its closest analogs (e.g., methyl 4-(1H-pyrrole-3-carbonyl)benzoate, 4-(1H-pyrrol-3-yl)benzoic acid, or other pyrrole-3-carbonyl benzoic acid derivatives) precludes a scientifically grounded argument for its prioritized selection. While preliminary class-level inferences suggest this compound may exhibit activity as a CCR5 antagonist or carbonic anhydrase inhibitor [1][2], the lack of quantitative inhibition constants (Ki/IC50) measured under identical assay conditions for both the target compound and a defined comparator means that any claim of superior potency or selectivity is purely speculative. Consequently, a user who procures a close analog (such as the methyl ester derivative) cannot be assured of obtaining a significantly different outcome in a research setting, as the current evidence base does not support a differentiation claim based on quantifiable performance metrics. The following guide therefore presents the strongest available, albeit limited, evidence, with explicit tagging of its inferential nature.

Quantitative Evidence Assessment: Verifiable Differentiation of 4-(1H-pyrrole-3-carbonyl)benzoic Acid (CAS 1376039-74-5) from Analogs


Carbonic Anhydrase IV (CA4) Inhibition: A Single-Point Measurement Lacking Direct Comparator Data

4-(1H-pyrrole-3-carbonyl)benzoic acid has been reported to inhibit recombinant human carbonic anhydrase IV (CA4) with an apparent Ki value of 0.900 nM, measured using a stopped-flow CO2 hydration assay [1]. This is a single-point measurement for the target compound only. No direct comparator (e.g., a close structural analog or a known reference CA4 inhibitor like acetazolamide) was assayed in parallel within this specific data set, and thus no quantified difference in potency can be calculated. The value provides a baseline for future comparative studies but does not currently support a procurement decision based on superior CA4 inhibition.

Carbonic Anhydrase Inhibition Enzyme Assay CA4

CCR5 Antagonism: A Class-Level Activity Claim Without Quantitative Pharmacological Benchmarking

A preliminary pharmacological screening report indicates that 4-(1H-pyrrole-3-carbonyl)benzoic acid can be used as a CCR5 antagonist for the potential treatment of CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. The source, a Semantic Scholar author page, does not provide any quantitative data (e.g., IC50, Ki, EC50) for the target compound, nor does it name any specific comparator compounds or provide comparative data. As such, this is a class-level inference based on the structural similarity to other pyrrole-containing CCR5 antagonists. No quantified difference in potency or selectivity relative to known CCR5 antagonists like maraviroc or vicriviroc can be established.

CCR5 Antagonist HIV Inflammation

Predicted Physicochemical Properties: A Baseline for Comparison with Analogs

Computationally predicted physicochemical parameters for 4-(1H-pyrrole-3-carbonyl)benzoic acid provide a baseline for comparing its drug-like properties against analogs . The predicted acid dissociation constant (pKa) is 3.76 ± 0.10, indicating a moderately strong carboxylic acid group. The predicted boiling point is 470.1 ± 25.0 °C, and the predicted density is 1.358 ± 0.06 g/cm³. For example, a direct analog, 4-(1H-pyrrol-1-yl)benzoic acid (CAS 22106-33-8), has a lower molecular weight (186.19 g/mol) and lacks the carbonyl linker, which would significantly alter its conformational flexibility and hydrogen-bonding capacity . While no direct experimental comparison of these properties exists, these predicted values allow a scientist to rationally select the compound with the most suitable predicted properties for a given synthetic or screening workflow (e.g., pKa for salt formation or solubility optimization).

Physicochemical Properties Drug-likeness ADME

Evidence-Based Application Scenarios for 4-(1H-pyrrole-3-carbonyl)benzoic Acid (CAS 1376039-74-5) in R&D and Procurement


Medicinal Chemistry: A Starting Scaffold for Exploratory Carbonic Anhydrase IV Inhibitor Design

Based on the single-point inhibition data showing nanomolar affinity for CA4 (Ki = 0.900 nM) [1], this compound can serve as a hit-like scaffold for initiating a medicinal chemistry program targeting carbonic anhydrase IV. The quantitative data point justifies its acquisition for initial structure-activity relationship (SAR) exploration, where analogs with modifications at the pyrrole or benzoic acid moieties can be synthesized and tested to improve selectivity and potency. The absence of comparative data means this is a low-confidence but rational starting point, not a validated lead.

Chemical Biology: A Probe for Preliminary Investigation of CCR5-Mediated Pathways

The reported class-level activity as a CCR5 antagonist [2] positions this compound as a potential probe molecule for preliminary cellular assays studying CCR5 signaling in HIV infection or inflammatory disease models. However, procurement for this purpose should be explicitly framed as an exploratory venture due to the complete lack of quantitative potency or selectivity data. Its use would be limited to initial phenotypic screening where a weak or partial effect is acceptable, and it should not be considered a substitute for a well-characterized reference antagonist.

Synthetic Chemistry: A Building Block with Predictable Physicochemical Handling Characteristics

The availability of predicted physicochemical parameters—specifically a pKa of 3.76 ± 0.10 and a boiling point of 470.1 ± 25.0 °C —provides a basis for procuring this compound as a building block over a close analog like 4-(1H-pyrrol-1-yl)benzoic acid. The predicted properties inform decisions regarding reaction conditions (e.g., acid/base workup, solvent selection for high-temperature reactions) and purification strategies. The defined structural difference (presence of the carbonyl bridge) also offers a distinct synthetic handle compared to directly linked pyrrole-benzoic acid analogs.

Assay Development: Use as a Reference Compound for Developing Carbonic Anhydrase IV Inhibition Assays

The reported CA4 inhibition data (Ki = 0.900 nM) [1] makes this compound a candidate for use as a positive control or reference inhibitor during the development and validation of new carbonic anhydrase IV enzymatic assays. Its activity is sufficient to generate a robust signal window. However, its suitability for this role is limited by the lack of published reproducibility data and the absence of comparative data against standard CA inhibitors, meaning it would need to be validated in-house before routine use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-pyrrole-3-carbonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.